molecular formula C19H18N2O3S B2464042 N-(2-((2-methyl-1H-indol-3-yl)thio)ethyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 687569-73-9

N-(2-((2-methyl-1H-indol-3-yl)thio)ethyl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B2464042
CAS No.: 687569-73-9
M. Wt: 354.42
InChI Key: UOUSZIROHNDCKO-UHFFFAOYSA-N
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Description

N-(2-((2-methyl-1H-indol-3-yl)thio)ethyl)benzo[d][1,3]dioxole-5-carboxamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications. This compound features an indole moiety, a benzo[d][1,3]dioxole group, and a carboxamide functional group, making it a molecule of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((2-methyl-1H-indol-3-yl)thio)ethyl)benzo[d][1,3]dioxole-5-carboxamide typically involves multiple steps:

    Formation of the Indole Moiety: The indole nucleus can be synthesized using the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone in the presence of an acid catalyst.

    Thioether Formation: The indole derivative is then reacted with an appropriate thiol to form the thioether linkage.

    Benzo[d][1,3]dioxole Introduction: The benzo[d][1,3]dioxole group is introduced via a coupling reaction, often using a palladium-catalyzed cross-coupling method.

    Carboxamide Formation: The final step involves the formation of the carboxamide group, typically through an amide coupling reaction using reagents like carbodiimides.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated synthesis and purification systems would be essential to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.

    Substitution: Electrophilic substitution reactions are common at the indole nucleus due to its electron-rich nature.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenation using reagents like N-bromosuccinimide (NBS) or nitration using nitric acid.

Major Products

    Oxidation: Oxidized indole derivatives.

    Reduction: Amines and reduced carboxamide derivatives.

    Substitution: Halogenated or nitrated indole derivatives.

Scientific Research Applications

N-(2-((2-methyl-1H-indol-3-yl)thio)ethyl)benzo[d][1,3]dioxole-5-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioactive compound with antiviral, anticancer, and antimicrobial properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The indole moiety is known to interact with various biological targets, including neurotransmitter receptors and enzymes involved in metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with a similar indole structure.

    2-methyl-1H-indole-3-carboxamide: A simpler indole derivative with a carboxamide group.

Uniqueness

N-(2-((2-methyl-1H-indol-3-yl)thio)ethyl)benzo[d][1,3]dioxole-5-carboxamide is unique due to its combination of an indole moiety, a thioether linkage, and a benzo[d][1,3]dioxole group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

N-[2-[(2-methyl-1H-indol-3-yl)sulfanyl]ethyl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3S/c1-12-18(14-4-2-3-5-15(14)21-12)25-9-8-20-19(22)13-6-7-16-17(10-13)24-11-23-16/h2-7,10,21H,8-9,11H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOUSZIROHNDCKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)SCCNC(=O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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